molecular formula C9H11N5 B2786396 6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 14393-75-0

6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2786396
CAS No.: 14393-75-0
M. Wt: 189.222
InChI Key: CJJDVJQSWBFNGU-UHFFFAOYSA-N
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Description

6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo-pyridazine core substituted at the 6-position with a pyrrolidine group. This scaffold is part of a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which have garnered interest due to their diverse biological activities, including kinase inhibition and bromodomain targeting . The synthesis of such compounds typically involves multi-step reactions, such as cyclization of hydrazinopyridazine precursors with aromatic aldehydes or ketones, followed by functional group modifications (e.g., substitution with amines like pyrrolidine) .

The pyrrolidine substituent at position 6 is critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. For instance, pyrrolidine’s cyclic amine structure can enhance binding to enzymatic pockets through hydrogen bonding or π-cation interactions . Commercial availability of this compound (e.g., via suppliers like Enamine and Vitas-M) underscores its relevance in medicinal chemistry and drug discovery .

Properties

IUPAC Name

6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-6-13(5-1)9-4-3-8-11-10-7-14(8)12-9/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJDVJQSWBFNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of hydrazine derivatives with pyridazine carboxylic acids, followed by cyclization to form the triazolo-pyridazine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Cyclization Reactions

The triazolo-pyridazine core can participate in cyclization reactions under specific conditions. A key method involves the treatment of 1,2,3-triazole-fused pyridinones with hydrazine hydrate at elevated temperatures (140°C), leading to ring-opening/ring-closing transformations. This produces derivatives like 1H-1,2,3-triazolo[4,5-d]pyridazin-4-ones in high yields (86%) without requiring chromatography .

Substitution Reactions

The pyrrolidinyl group at position 6 undergoes nucleophilic substitution reactions. For example:

  • Nitrogen-based substitutions : Reaction with hydrazine derivatives facilitates the introduction of amino groups, particularly in the presence of catalytic piperidine .

  • Electrophilic substitutions : The electron-rich pyrrolidine moiety can undergo alkylation or acylation under mild conditions, though specific examples for this compound remain underexplored in literature.

Oxidation

The pyridazine ring is susceptible to oxidation. For instance, treatment with potassium permanganate in acidic or basic media can oxidize the ring system, though exact yields and products for this compound are not explicitly documented.

Reduction

The triazole ring can be reduced using agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether, potentially opening the ring to form diamine intermediates.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the triazole-pyridazine system may undergo ring contractions or expansions. For example, heating with hydrochloric acid (HCl) can induce rearrangements to form quinazoline derivatives, though this remains theoretical for the specific compound .

Comparative Reaction Table

The following table summarizes reaction types and conditions for related triazolo-pyridazine derivatives:

Reaction TypeReagents/ConditionsProductYieldSource
CyclizationHydrazine hydrate, 140°C, 3–4 hTriazolo-pyridazinone86%
Nucleophilic SubstitutionPyrrolidine, NaH, refluxPyrrolidinyl-substituted derivatives30–50%
OxidationKMnO₄, H₂SO₄/H₂OOxidized pyridazine intermediatesN/A

Research Findings

  • Synthetic Efficiency : Cyclization reactions using hydrazine hydrate are highly efficient, avoiding chromatographic purification .

  • Limitations : Substitution reactions at the pyrrolidinyl group often suffer from moderate yields due to steric hindrance .

  • Reactivity Trends : The electron-withdrawing nature of the triazole ring enhances the pyridazine’s susceptibility to nucleophilic attack at position 3 .

Mechanistic Insights

  • Cyclization Mechanism : Hydrazine hydrate acts as both a base and a nucleophile, initiating ring-opening of the pyridinone intermediate followed by re-closure to form the pyridazine ring .

  • Substitution Pathways : The pyrrolidinyl group’s lone pair electrons facilitate nucleophilic displacement, particularly in polar aprotic solvents like DMF .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of triazolo[4,3-b]pyridazine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the triazolopyridazine structure can enhance its effectiveness as an inhibitor of key kinases involved in cancer cell proliferation. The mechanism often involves binding to specific enzymes or receptors that regulate cell growth and survival, making it a candidate for the development of targeted cancer therapies.

Anti-inflammatory Effects
6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine has also been evaluated for its anti-inflammatory activity. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes. This property could potentially make it useful in treating various inflammatory diseases, as it may modulate immune responses and reduce tissue damage associated with inflammation.

Antimicrobial Properties
Some derivatives of this compound have demonstrated antimicrobial activity against various pathogens. The presence of functional groups such as the pyridazine ring may enhance bioactivity against bacteria and fungi. This aspect is particularly relevant in the search for new antibiotics amid rising antibiotic resistance.

Agricultural Biotechnology

Plant Growth Regulation
Recent studies have explored the application of synthetic low molecular weight heterocyclic compounds like this compound as effective substitutes for phytohormones in agricultural biotechnology. These compounds have shown auxin-like activity, stimulating vegetative growth in crops such as maize (Zea mays L.) and pea (Pisum sativum L.).

The research indicated that at a concentration of 109 M10^{-9}\text{ M}, these compounds significantly enhanced biometric indexes such as total seedling length and root development compared to controls treated with traditional phytohormones like indole-3-acetic acid (IAA) and naphthaleneacetic acid (NAA) .

Photosynthetic Enhancement
Additionally, these compounds have been shown to activate photosynthetic processes in plants. Increases in chlorophyll content were observed, suggesting that they could improve photosynthetic efficiency and overall plant health . This property makes them valuable in developing new agricultural products aimed at enhancing crop yields.

Materials Science

The unique structure of this compound lends itself to applications in materials science. Its ability to form complexes with various metals can be utilized in the development of novel materials with specific electronic or optical properties. Research is ongoing to explore its potential in creating advanced materials for use in electronics and photonics.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticancer agentsInhibits key kinases involved in cancer proliferation
Anti-inflammatory drugsReduces pro-inflammatory cytokines
Antimicrobial agentsEffective against bacteria and fungi
Agricultural BiotechnologyPlant growth regulatorsEnhances growth metrics in maize and pea
Photosynthesis enhancersIncreases chlorophyll content
Materials ScienceAdvanced material developmentPotential for electronic and optical applications

Mechanism of Action

The mechanism of action of 6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Key Observations:

Pyrrolidine vs. Indole-Ethylamine (Compound 5):

  • Compound 5, bearing an indole-ethylamine group, exhibits potent BRD4 inhibition (IC50: 4.7 µM for BD1) due to its ability to mimic acetylated lysine residues in histone tails . In contrast, the pyrrolidine substituent in the target compound may favor interactions with hydrophobic pockets but lacks direct evidence of BRD4 activity .
  • Structural studies show that bulkier substituents (e.g., benzyl groups) at position 6 reduce BRD4 binding, suggesting pyrrolidine’s smaller size could be advantageous .

Pyrrolidine vs. Hydrazinyl/Arylidene (4a–g):

  • Derivatives with hydrazinyl or arylidene groups (e.g., 4a–g) demonstrate anticancer activity via c-Met and Pim-1 kinase inhibition, with IC50 values in the low micromolar range . The pyrrolidine analog’s activity in these pathways remains unexplored but is hypothesized to depend on its basicity and conformational flexibility .

Pyrrolidine vs. Pyrrolidine’s compact structure may occupy similar steric niches.

Structure-Activity Relationship (SAR) Insights

  • Position 6 Modifications:

    • Pyrrolidine: Enhances solubility and bioavailability compared to aromatic substituents (e.g., arylidene) .
    • Indole/Ethylamine: Critical for BRD4 binding via water-mediated hydrogen bonds with conserved residues (Asn140, Tyr97) .
    • Hydrazinyl: Facilitates Schiff base formation for further derivatization but may reduce metabolic stability .
  • Position 3 Modifications:

    • Aryl groups (e.g., phenyl in Compound 5) improve hydrophobic interactions in enzymatic pockets .
    • Trifluoromethyl groups (e.g., in ZINC1389151) enhance potency but may increase toxicity .

Biological Activity

6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Structure and Synthesis

The compound features a unique triazolo-pyridazine core, which is synthesized through various chemical reactions. The general synthetic pathway involves:

  • Formation of the Triazolo-Pyridazine Core : This is achieved by cyclization reactions involving hydrazine derivatives and pyridazine carboxylic acids.
  • Introduction of Functional Groups : The pyrrolidinyl group is incorporated through substitution reactions with appropriate precursors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance:

  • Cytotoxicity Testing : Compounds derived from this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported IC50 values for a related compound (12e) against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines as 1.06 ± 0.16 μM, 1.23 ± 0.18 μM, and 2.73 ± 0.33 μM respectively .
CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)
12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33
  • Mechanism of Action : The mechanism involves inhibition of specific kinases such as c-Met, which plays a crucial role in tumor growth and metastasis. The compound's ability to induce apoptosis in cancer cells has also been documented .

Anti-inflammatory Activity

In addition to anticancer properties, compounds based on the triazolo-pyridazine scaffold have shown promise in modulating inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : Some derivatives have been evaluated for their ability to inhibit cytokine release in vitro, suggesting potential applications in treating inflammatory diseases .

Study on c-Met Inhibition

A detailed investigation into the inhibitory activity against c-Met kinase was conducted with several derivatives of the triazolo-pyridazine scaffold:

  • In Vitro Evaluation : Compounds were tested against c-Met overexpressing cancer cell lines (A549, MCF-7, HeLa) showing promising results with low IC50 values indicating high potency.

Pharmacokinetic Properties

Pharmacokinetic studies have indicated favorable absorption and bioavailability characteristics for certain derivatives, enhancing their therapeutic potential:

  • Oral Bioavailability : One compound demonstrated an oral bioavailability of approximately 51% in rat models with significant systemic exposure .

Q & A

Basic: What synthetic strategies are recommended for preparing 6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization and substitution reactions. A general approach includes:

  • Step 1: Formation of the triazole ring via hydrazine derivatives reacting with carbonyl-containing precursors under reflux in DMF (110–120°C) .
  • Step 2: Introduction of the pyrrolidine substituent using nucleophilic substitution (e.g., pyrrolidine with halogenated intermediates) in solvents like dichloromethane (DCM) at room temperature .
  • Optimization: Adjusting solvent polarity (e.g., DMF for high-temperature reactions vs. DCM for milder conditions) and stoichiometric ratios of reagents (e.g., excess pyrrolidine for complete substitution) can improve yields. Monitoring via TLC or HPLC is critical to track intermediate purity .

Advanced: How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Answer:
Quantum mechanical calculations (e.g., DFT for transition-state analysis) and molecular docking can predict reactivity and binding affinities:

  • Reaction Path Prediction: Tools like Gaussian or ORCA model cyclization energetics to identify low-energy pathways, reducing trial-and-error in synthesis .
  • Docking Studies: Software such as AutoDock Vina screens derivatives against targets (e.g., kinase enzymes) to prioritize compounds with high predicted binding scores. For example, methylated analogs showed improved antifungal activity in silico .
  • Data Integration: Machine learning algorithms correlate structural descriptors (e.g., Hammett constants for substituents) with biological outcomes to refine synthetic priorities .

Basic: What analytical techniques are essential for structural validation of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm; triazole carbons at ~150 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C₁₀H₁₂N₆: 217.1201) .
  • X-ray Crystallography: Resolves bond angles and confirms regiochemistry (e.g., triazole-pyridazine fusion at positions 4,3-b) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antifungal effects)?

Answer:

  • Target Profiling: Use orthogonal assays (e.g., enzymatic kinase inhibition vs. microbial growth assays) to confirm specificity. For example, methylthio-substituted analogs showed dual activity, requiring dose-response curves to clarify dominant mechanisms .
  • Structural-Activity Analysis: Compare substituent effects: bulky groups (e.g., trifluoromethyl) may enhance kinase binding, while alkylthio chains improve membrane penetration for antifungal action .
  • Data Normalization: Control for assay conditions (e.g., pH, solvent) that may artifactually skew results. Reproduce findings across independent labs .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods due to potential dust/aerosol formation .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced: How to develop a robust HPLC method for purity analysis and impurity profiling?

Answer:

  • Column Selection: Use C18 columns (5 µm, 250 mm) for resolving polar intermediates and non-polar byproducts .
  • Mobile Phase: Gradient elution with acetonitrile/water (0.1% TFA) improves peak separation. Adjust pH to 3.0 to suppress ionization of acidic impurities .
  • Validation: Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and repeatability (%RSD < 2%) per ICH guidelines. Spike samples with known impurities (e.g., unreacted precursors) for recovery studies .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Exotherm Management: Use jacketed reactors with controlled cooling during cyclization to prevent runaway reactions .
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous flow systems for cost-effective scaling .
  • Byproduct Control: Monitor for dimerization or over-substitution by LC-MS and optimize stirring rates to ensure homogeneity .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic or mechanistic studies?

Answer:

  • Tracer Synthesis: Incorporate ¹⁵N-labeled hydrazine or pyrrolidine during triazole/pyrrolidine formation to track metabolic pathways .
  • Mechanistic Insights: Use ¹H-¹⁵N HMBC NMR to identify reactive nitrogen centers in catalysis or degradation studies .
  • Quantitative Analysis: Pair with LC-MS/MS for precise quantification of labeled metabolites in biological matrices .

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